molecular formula C26H30N4O2 B11998073 Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- CAS No. 96234-80-9

Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-

Cat. No.: B11998073
CAS No.: 96234-80-9
M. Wt: 430.5 g/mol
InChI Key: PNKBERLLQOTNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- (hereafter referred to as the "target compound") is a bis-amide derivative featuring a hexanediamide core (C6H10N2O2) symmetrically substituted with 2-(1H-indol-3-yl)ethyl groups at both terminal nitrogen atoms.

Properties

CAS No.

96234-80-9

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N,N'-bis[2-(1H-indol-3-yl)ethyl]hexanediamide

InChI

InChI=1S/C26H30N4O2/c31-25(27-15-13-19-17-29-23-9-3-1-7-21(19)23)11-5-6-12-26(32)28-16-14-20-18-30-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,29-30H,5-6,11-16H2,(H,27,31)(H,28,32)

InChI Key

PNKBERLLQOTNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide typically involves the reaction of hexanediamine with indole-3-acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions generally include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acids.

    Reduction: Reduction of the amide bonds can yield the corresponding amines.

    Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Indole-3-carboxylic acids

    Reduction: Hexanediamine derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole groups play a crucial role in binding to the active sites of target proteins, disrupting their normal function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s hexanediamide backbone is shared with several derivatives, but substituent groups vary significantly, influencing physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-(1H-Indol-3-yl)ethyl Not explicitly stated* ~472 (estimated) Indole groups enhance aromaticity, H-bonding, and potential bioactivity .
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide 2-(3,4-dimethoxyphenyl)ethyl C26H36N2O6 472.582 Methoxy groups increase hydrophilicity; used in synthetic routes (77% yield).
N,N'-bis(4-chlorophenyl)-N,N'-dihydroxyhexanediamide 4-chlorophenyl, hydroxyl C18H18Cl2N2O4 397.258 Chlorine atoms improve stability but may introduce toxicity risks.
N,N'-bis(1-oxooctadecyl)hexanediamide 1-oxooctadecyl (C18H35O) C42H80N2O4 701.10 Long alkyl chains enhance lipophilicity, suited for surfactants or emulsifiers.
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide Benzodioxin-ethyl C26H32N2O6 468.55 Benzodioxin groups may confer antioxidant or anti-inflammatory activity.

*Molecular formula estimated based on analogs: Likely C26H30N4O2 (MW ~446.55).

Toxicity and Stability

  • Chlorophenyl derivatives () may pose higher environmental persistence or toxicity due to halogenation .
  • Indole-based compounds generally exhibit lower acute toxicity compared to halogenated analogs but may interact with neurotransmitter systems (e.g., serotonin receptors) .

Biological Activity

Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- is a compound of interest in medicinal chemistry due to its structural components and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- features two indole moieties linked through a hexanediamide backbone. The synthesis typically involves:

  • Starting Materials : Indole derivatives and hexanediamine.
  • Reaction Conditions : The reaction is often conducted under mild conditions using coupling reagents such as 1,1'-carbonyldiimidazole (CDI).
  • Yield and Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. It is believed to interact with specific cellular pathways that regulate cell survival and proliferation.
  • Case Study : In vitro tests demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, indicating its potential as a therapeutic agent against breast cancer .
CompoundCell LineIC50 (µM)Reference
Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-MCF-720
Control (Doxorubicin)MCF-70.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Pathogens : Studies show that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL depending on the bacterial strain tested .

The biological activity of Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells and bacteria.
  • Receptor Modulation : It potentially modulates receptor activity related to apoptosis and cell signaling pathways.
  • Reactive Oxygen Species (ROS) : Induction of ROS generation leading to oxidative stress in target cells has been observed, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Indole-3-carbinolIndole-3-carbinolAnticancer
5-Fluorouracil5-FluorouracilChemotherapeutic agent
Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-HexanediamideAnticancer, AntimicrobialThis study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.